molecular formula C35H52O9 B190792 Cimicifugoside H1 CAS No. 163046-73-9

Cimicifugoside H1

Número de catálogo B190792
Número CAS: 163046-73-9
Peso molecular: 616.8 g/mol
Clave InChI: PYBFXJMIKJNNAJ-GLWILYKISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cimicifugoside H1, also known as Cimicidanol-3-O-β-d-xyloside, is a cyclolanostanol xyloside . It is a major constituent of the C. foetida L. extract . It has been found to inhibit bone resorption and ovariectomy-induced bone loss .


Molecular Structure Analysis

The molecular formula of Cimicifugoside H1 is C35H52O9 . Its molecular weight is 616.78 .


Physical And Chemical Properties Analysis

Cimicifugoside H1 has a molecular weight of 616.78 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Aplicaciones Científicas De Investigación

  • Anti-inflammatory

    • Application : Cimicifugoside H1, a major constituent of Cimicifuga foetida L. extract, has been reported to possess anti-inflammatory properties .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential anti-inflammatory effects .
  • Antitumor

    • Application : Cimicifugoside H1 is suggested to have antitumor properties .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential antitumor effects .
  • Antioxidant

    • Application : Cimicifugoside H1 is suggested to have antioxidant properties .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential antioxidant effects .
  • Neuroprotective

    • Application : Cimicifugoside H1 is suggested to have neuroprotective properties .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential neuroprotective effects .
  • Anti-osteoporosis

    • Application : Cimicifugoside H1 is suggested to have anti-osteoporosis properties .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential anti-osteoporosis effects .
  • Relieving Menopausal Symptoms

    • Application : Cimicifugoside H1 is suggested to have properties that can help in relieving menopausal symptoms .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential effects in relieving menopausal symptoms .
  • Dermatological Applications

    • Application : H-1 antihistamines, including Cimicifugoside H1, have been used in dermatological practice for itch and urticaria control . They have also been used for other purposes, including scarring and nonscarring alopecia, acne, Darier disease, eosinophilic dermatoses, paraneoplastic dermatoses, psoriasis, lichen nitidus, radiation dermatitis, skin dysesthesia, and cutaneous malignancies .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential effects in various dermatological conditions .
  • Pesticide

    • Application : Cimicifugoside H1 has been used as a soil pesticide to eliminate potato tuber moth and fly maggots .
    • Results : While the exact outcomes and quantitative data are not available, the compound is suggested to have potential effects as a pesticide .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Propiedades

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-GLWILYKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimicifugoside H1

CAS RN

163046-73-9
Record name Cimicifugoside H-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGOSIDE H1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimicifugoside H1
Reactant of Route 2
Cimicifugoside H1
Reactant of Route 3
Cimicifugoside H1
Reactant of Route 4
Cimicifugoside H1
Reactant of Route 5
Cimicifugoside H1
Reactant of Route 6
Cimicifugoside H1

Citations

For This Compound
5
Citations
C Dan, Y Zhou, D Ye, S Peng, L Ding, ML Gross… - Organic …, 2007 - ACS Publications
… cimicifugoside H1 4 (Supporting Information), which was also isolated from the same source, we conclude that 1 possesses a similar structure to cimicifugoside H1 … of cimicifugoside H1 …
Number of citations: 23 pubs.acs.org
L Lueck, ZE Gardner, LE Craker, H Al-Amier… - … Conference on Quality …, 2005 - actahort.org
… Analysis by HPLC indicated significant variation in levels of actein, cimicifugoside, cimicifugoside H1, ferulic acid and formononetin. Such variation suggests the quality and efficacy of …
Number of citations: 2 www.actahort.org
H Al-Amier, KA Nasr, L Lück, LE Craker - HortScience, 2005 - journals.ashs.org
Black cohosh [ Actaea racemosa L.; syn. Cimicifuga racemosa (L.) Nutt.] is a medicinal plant native to America and the woodlands of eastern North America. The roots and rhizomes of …
Number of citations: 0 journals.ashs.org
SL Smith‐Roe, CD Swartz, KG Shepard… - Environmental and …, 2018 - Wiley Online Library
… Standards of known cohosh constituents, including triterpene glycosides (cimifugin, prim-o-glucosylcimifugin (aka cimifugin glycoside), cimicifugoside H1, actein, 27-deoxy actein (also …
Number of citations: 13 onlinelibrary.wiley.com
Z Jin - 2019 - oaktrust.library.tamu.edu
Cryptosporidium parvum is a zoonotic parasitic protist and the causative agent of cryptosporidiosis in humans and animals. The main symptom of cryptosporidiosis is diarrhea, which …
Number of citations: 0 oaktrust.library.tamu.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.